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Compound of Interest

Compound Name: 2-(2-Bromoethyl)-1,3-dioxane

Cat. No.: B048130

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for the compound
2-(2-Bromoethyl)-1,3-dioxane. The information presented herein is crucial for the
characterization and utilization of this molecule in synthetic chemistry and drug development.
This document compiles *H NMR, 3C NMR, and IR spectroscopic data, alongside general

experimental protocols for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR)
spectroscopic data for 2-(2-Bromoethyl)-1,3-dioxane.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift (8) ppm Description

Attributed to the methine proton (CH) of the
4.702

dioxane ring.
4.096 Assigned to the axial protons of the methylene
' groups (-OCHz-) in the dioxane ring.
3,782 Corresponds to the equatorial protons of the
' methylene groups (-OCHz-) in the dioxane ring.
3.453 Represents the methylene protons adjacent to
' the bromine atom (-CH2Br).
» 129 Attributed to the methylene protons adjacent to
' the dioxane ring (-CHz-dioxane).
Assigned to the methylene protons at the 5-
1.355

position of the dioxane ring.

Solvent: CDCIs, Instrument Frequency: 400 MHz. Data sourced from ChemicalBook.[1]

Note: Definitive proton assignments and coupling constants (J values) are not fully available in
the public domain resources accessed. The assignments presented are based on typical
chemical shifts for similar structures.

Table 2: *C NMR Spectroscopic Data

Experimental 33C NMR data for 2-(2-Bromoethyl)-1,3-dioxane is not readily available in the
public domain spectral databases. For structurally similar compounds, the following chemical
shifts can be anticipated: the carbon of the -CHzBr group would appear around 25-40 ppm, the
carbons of the dioxane ring would be in the range of 60-75 ppm for the -OCH:z- groups and
around 25-30 ppm for the C5 methylene group, with the acetal carbon appearing further
downfield.

Table 3: Infrared (IR) Spectroscopy Data

A comprehensive list of assigned vibrational frequencies for 2-(2-Bromoethyl)-1,3-dioxane is
not available. However, the IR spectrum is expected to exhibit characteristic peaks
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corresponding to the functional groups present in the molecule.

Wavenumber Range (cm~?) Vibration Type Functional Group
2960-2850 C-H stretch Aliphatic CHz, CH
1150-1050 C-O stretch Acetal (C-O-C)
700-600 C-Br stretch Alkyl bromide

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data are not explicitly
available. However, the following sections outline generalized procedures for NMR and IR
spectroscopy that are applicable for the analysis of compounds such as 2-(2-Bromoethyl)-1,3-
dioxane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 2-(2-Bromoethyl)-1,3-dioxane would be dissolved in a deuterated solvent,
typically chloroform-d (CDCIs), to a concentration of approximately 5-25 mg/mL. The solution is
then transferred to an NMR tube. *H and 3C NMR spectra are acquired on a spectrometer
operating at a frequency of 400 MHz or higher. For *H NMR, standard acquisition parameters
are used, and chemical shifts are referenced to the residual solvent peak (CHCIs at 7.26 ppm).
For 13C NMR, a proton-decoupled sequence is typically used, and chemical shifts are
referenced to the solvent peak (CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy

Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a
liquid sample like 2-(2-Bromoethyl)-1,3-dioxane, the spectrum can be recorded by placing a
thin film of the neat liquid between two salt plates (e.g., NaCl or KBr) or by using an Attenuated
Total Reflectance (ATR) accessory. The spectrum is typically recorded over the range of 4000-
400 cm™1,

Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical
compound.

Sample Preparation

Compound Synthesis
& Purification

Dissolution in
Deuterated Solvent (NMR)
or as Neat Liquid (IR)

1H & 3C NMR IR Spectrum
Spectra Acquisition Acquisition

Data’Analysis & Interpretation
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Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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